(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Description
(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic compound that has shown potential in scientific research applications. It is commonly referred to as "compound X" in research literature.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Recent studies have highlighted the significance of benzofuran derivatives, which share structural similarities with (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, in the development of new antimicrobial and anticancer agents. Benzofuran and its derivatives have been recognized for their wide range of biological and pharmacological applications. These compounds are found in both natural products and synthetic compounds, showing considerable promise in drug discovery, particularly in designing antimicrobial agents active toward different clinically approved targets. The unique structural features of benzofuran derivatives make them a privileged structure in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Neuroprotection and Osteogenesis
Osthole, a natural product found in several medicinal plants, has been reviewed for its diverse pharmacological actions, including neuroprotective and osteogenic effects. Given the structural and functional diversity of benzofuran derivatives, compounds like this compound may offer similar potential in neuroprotection and promoting bone health. Osthole's mechanisms are related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing the broad therapeutic potential of such compounds in alternative medicine (Zhang et al., 2015).
Hepatocellular Carcinoma Treatment
Baicalein, another flavonoid compound derived from the roots of Scutellaria baicalensis, exhibits anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. This suggests that structurally similar compounds, including this compound, could be explored for their potential in treating hepatocellular carcinoma (HCC) and possibly other cancers. The molecular mechanisms underlying the anticancer effects of baicalein provide a foundation for future research into similar compounds as novel anticancer drugs (Bie et al., 2017).
Environmental and Toxicological Studies
Given the increasing concern over the environmental presence and potential health effects of various compounds, research into the environmental fate, toxicology, and ecological risks of similar compounds is crucial. Studies focusing on the environmental concentrations, toxicology, and ecological risks of common components in consumer products, such as organic sunscreen products, can provide valuable insights into the safety and regulatory considerations for compounds like this compound. Understanding these aspects is essential for assessing the compound's impact on human health and the environment (Kim & Choi, 2014).
Properties
IUPAC Name |
(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-21-16-5-2-12(3-6-16)17(20)7-4-13-8-15(19)9-14-10-22-11-23-18(13)14/h2-9H,10-11H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYECOPGXTUCKPY-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC3=C2OCOC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC3=C2OCOC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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